2,5-Dichloro-4-methylpyrimidine
Overview
Description
2,5-Dichloro-4-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 5, and a methyl group at position 4. Pyrimidines, including this compound, are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylpyrimidine typically involves the chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While less common, the methyl group at position 4 can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-5-chloro-4-methylpyrimidine, 2,5-dimethoxy-4-methylpyrimidine, etc.
Coupling Products: Biaryl derivatives with various functional groups.
Scientific Research Applications
2,5-Dichloro-4-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Agricultural Chemistry: Utilized in the development of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylpyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The chlorine atoms enhance its binding affinity to the target enzyme or receptor, leading to increased potency .
Comparison with Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,5-Dichloro-4-ethylpyrimidine
- 2,5-Dichloro-4-phenylpyrimidine
Comparison: 2,5-Dichloro-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-5-methylpyrimidine, it has different regioselectivity in nucleophilic substitution reactions. The presence of the methyl group at position 4, as opposed to other substituents like ethyl or phenyl, affects its lipophilicity and, consequently, its pharmacokinetic properties .
Biological Activity
2,5-Dichloro-4-methylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features two chlorine substituents at the 2 and 5 positions and a methyl group at the 4 position of the pyrimidine ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound exhibits potential anticancer properties.
Additionally, it is involved in the inhibition of certain kinases, which play significant roles in cellular signaling pathways. For example, studies have shown that derivatives of this compound can inhibit kinases associated with malaria parasites, demonstrating its potential as an antimalarial agent .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anticancer Activity
A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on cancer cell lines by inhibiting DHFR. The IC50 values indicated a strong correlation between chlorine substitution and increased potency against cancer cells.
Case Study 2: Antimicrobial Properties
Research highlighted that certain derivatives of this compound displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position enhanced antibacterial efficacy .
Case Study 3: Antimalarial Activity
In vitro studies revealed that specific derivatives inhibited PfGSK3 and PfPK6 kinases in Plasmodium falciparum with IC50 values in the nanomolar range. This suggests a promising avenue for developing new antimalarial therapies based on this compound .
Properties
IUPAC Name |
2,5-dichloro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBBTQLATUFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611914 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-63-3 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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